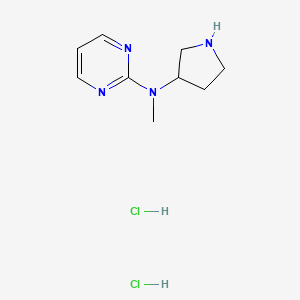

N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Description

N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound featuring a pyrimidine ring directly attached to a pyrrolidine moiety via a secondary amine. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₉H₁₄Cl₂N₄, with a molecular weight of 265.14 g/mol. The compound’s structure combines the hydrogen-bonding capability of pyrimidine with the conformational flexibility of pyrrolidine, enabling diverse biological interactions .

Properties

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9;;/h2,4-5,8,10H,3,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZVYGYXQSFYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

Formation of Pyrimidin-2-amine: The pyrimidin-2-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidin-2-amine reacts with 3-bromopyrrolidine.

Methylation: The nitrogen atom in the pyrrolidine ring is methylated using methyl iodide to form N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Derivatives with reduced functional groups.

Substitution Products: Compounds with different substituents on the pyrimidine or pyrrolidine rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating various diseases.

Industry: The compound's versatility makes it useful in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogues:

Key Observations:

Ring Size and Flexibility :

- The pyrrolidine ring (5-membered) in the target compound offers greater rigidity compared to piperidine (6-membered) in analogues like N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride. This affects conformational stability and binding to sterically constrained targets .

- Piperidine-containing compounds (e.g., ) may exhibit altered pharmacokinetics due to increased hydrophobicity .

Heterocycle Substitution: Pyrimidine-2-amine in the target compound enables hydrogen bonding at the N1 and N3 positions, unlike pyridine-2-amine (), which has only one nitrogen in the aromatic ring. Pyrimidine’s dual nitrogen atoms enhance interactions with enzymes or receptors .

Substituent Effects :

- Methyl groups on the amine (e.g., N,N-dimethyl substitution in ) increase steric hindrance, which could reduce binding efficiency compared to the target compound’s single methyl group .

- Linker Variations : The pyrimidin-2-ylmethyl group in introduces a flexible spacer, altering spatial orientation relative to the target compound’s direct pyrimidine-pyrrolidine linkage .

Salt Form: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to mono-hydrochloride salts (). However, trihydrochloride salts () may further enhance solubility at the cost of increased molecular weight .

Pharmacological and Physicochemical Comparisons

Solubility and Stability:

- The dihydrochloride salt in the target compound provides balanced solubility (ideal for formulation) compared to the trihydrochloride in , which may precipitate in high-ionic-strength solutions .

- Piperidine analogues () exhibit lower polarity due to the larger ring, reducing aqueous solubility relative to pyrrolidine derivatives .

Biological Activity

N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through several methods, typically involving the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon are often employed. The final product is usually obtained as a dihydrochloride salt to enhance its solubility.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced production of downstream signaling molecules, contributing to anti-inflammatory and anticancer effects.

- Receptor Modulation : It has been suggested that the compound may interact with certain receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance, one study reported significant cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers and improving symptoms associated with inflammatory diseases. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

- Study on Anticancer Activity : A recent study examined the effects of this compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and an increase in apoptotic markers .

- Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory cytokine levels compared to controls .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes, revealing key amino acid residues involved in these interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Pyrimidine Derivatives | Enzyme inhibition | Anticancer, anti-inflammatory |

| 2-Aminopyrimidine | Receptor modulation | Antimicrobial |

| Pyrrolidine Compounds | Various (including enzyme inhibition) | Antimicrobial, antifungal |

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between a pyrimidine precursor (e.g., 2-chloropyrimidine derivatives) and N-methylpyrrolidin-3-amine. For dihydrochloride formation, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol or water) under reflux is typical. Optimization includes:

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Base Selection : Use anhydrous potassium carbonate (K₂CO₃) to scavenge HCl, improving yield .

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (DMSO-d₆) as a solvent. Key signals include:

- Pyrrolidine protons: δ 3.48–3.66 (m, 3H, pyrrolidine CH₂ and CH) .

- Pyrimidine aromatic protons: δ 8.41 (d, J = 5.2 Hz, pyrimidine-H) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]⁺ at m/z 393 for related analogs) .

Q. What are the solubility and stability considerations for this dihydrochloride salt in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Freely soluble in water and ethanol; sparingly soluble in non-polar solvents (e.g., hexane). Conduct solubility assays at pH 4–6 to mimic physiological conditions.

- Stability : Store at –20°C in airtight, light-protected containers. Hygroscopic nature necessitates desiccant use during handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the pyrrolidine and pyrimidine moieties?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at the pyrrolidine nitrogen (e.g., bulkier alkyl groups) or pyrimidine C4/C6 positions.

- Bioactivity Assays : Test analogs against target receptors (e.g., antimicrobial activity via minimum inhibitory concentration (MIC) assays, as in ).

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. What challenges arise in crystallizing this compound, and how can they be addressed using X-ray diffraction (XRD)?

- Methodological Answer :

- Crystallization Issues : Dihydrochloride salts often form hydrates or amorphous solids. Use vapor diffusion with acetonitrile/water mixtures.

- XRD Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Twin refinement for non-merohedral twinning.

- High-resolution data (<1.0 Å) improves accuracy .

Q. How can discrepancies in analytical data (e.g., NMR vs. MS results) be resolved?

- Methodological Answer :

- Cross-Validation : Repeat experiments under standardized conditions (solvent, temperature).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials).

- Deuterium Exchange : For ambiguous NH signals, dissolve in D₂O to confirm exchangeable protons .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based or colorimetric substrates (e.g., NADH depletion for oxidoreductases).

- IC₅₀ Determination : Perform dose-response curves with 8–12 concentrations (e.g., 0.1–100 µM).

- Off-Target Screening : Test against related enzymes (e.g., kinases) to assess selectivity .

Q. How can the compound’s stability under physiological conditions be evaluated for preclinical studies?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) for 2 hours; monitor degradation via LC-MS.

- Plasma Stability : Use pooled human plasma (37°C, 24 hours) to assess metabolic susceptibility.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity results between in vitro and cell-based assays?

- Methodological Answer :

- Permeability Testing : Use Caco-2 cell monolayers to evaluate membrane penetration.

- Cytotoxicity Controls : Include viability assays (e.g., MTT) to rule out false positives from cell death.

- Metabolite Screening : Identify active metabolites via LC-MS/MS in cell lysates .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Bootstrap Analysis : Generate 95% confidence intervals for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.